4-[(4-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[d]pyrimidin-2-one core, substituted with a 4-chlorophenylmethylsulfanyl group and a 4-ethoxyphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the reaction of the cyclopenta[d]pyrimidin-2-one core with 4-chlorophenylmethylsulfanyl chloride in the presence of a base.
Attachment of the 4-Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one include:
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound shares the chlorophenylmethylsulfanyl group but has a different core structure.
4-Chlorophenyl methyl sulfone: This compound has a similar chlorophenyl group but differs in the presence of a sulfone group instead of a sulfanyl group.
The uniqueness of 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one lies in its specific combination of substituents and core structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C22H21ClN2O2S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H21ClN2O2S/c1-2-27-18-12-10-17(11-13-18)25-20-5-3-4-19(20)21(24-22(25)26)28-14-15-6-8-16(23)9-7-15/h6-13H,2-5,14H2,1H3 |
InChI Key |
ZOXOSPLNLJWRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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